molecular formula C23H25N3O2 B12172736 N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

Cat. No.: B12172736
M. Wt: 375.5 g/mol
InChI Key: NSXOAQFYQFNRRG-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common method includes the coupling of 1H-indole-6-carboxylic acid with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid through amide bond formation. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indol-6-yl)methylamine: Another indole derivative with similar structural features.

    1-Methyl-1H-indol-2-ylboronic acid: A boronic acid derivative of indole.

    2H-Indol-2-one, 1,3-dihydro-1-methyl-3-(1-methylethylidene): A related indole compound with different functional groups.

Uniqueness

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to its unique combination of indole rings and the presence of a methoxyethyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide, with CAS Number 1630857-95-2, is an indole-based compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O2, with a molecular weight of 375.5 g/mol. The compound features two indole moieties connected by a butanamide linker, which may influence its biological activity and interactions with various biological targets .

Research indicates that compounds containing indole structures often interact with multiple biological pathways. The presence of methoxyethyl and butanamide groups may enhance solubility and bioavailability, potentially allowing for better interaction with cellular receptors and enzymes. The proposed mechanisms include:

  • Modulation of Signaling Pathways : Indole derivatives are known to influence signaling pathways related to cell growth, apoptosis, and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that similar indole compounds exhibit antimicrobial properties by disrupting microbial cell membranes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these compounds often ranges from 0.13 to 1.0 µg/mL, indicating potent antibacterial effects .

CompoundMIC (µg/mL)Activity
N-(Hydroxyalkyl) derivative2.0Moderate
Tris(indolyl)methylium salt0.25High
Maleimide-derived compounds0.5High

These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural similarities.

Cytotoxicity Studies

While exploring the antimicrobial effects, it is crucial to assess cytotoxicity against human cells. Compounds in this class have shown varying degrees of cytotoxicity, with some exhibiting low toxicity profiles suitable for further development in therapeutic applications .

Case Studies

In vivo studies conducted on related indole compounds have demonstrated effective suppression of bacterial infections in murine models. For example, a study evaluated the efficacy of tris(indolyl)methylium salts in a staphylococcal sepsis model, showing promising results in reducing bacterial load and improving survival rates .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide

InChI

InChI=1S/C23H25N3O2/c1-28-14-13-26-16-18(20-6-2-3-7-22(20)26)5-4-8-23(27)25-19-10-9-17-11-12-24-21(17)15-19/h2-3,6-7,9-12,15-16,24H,4-5,8,13-14H2,1H3,(H,25,27)

InChI Key

NSXOAQFYQFNRRG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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